5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine
CAS No.: 681271-13-6
Cat. No.: VC6840631
Molecular Formula: C11H11N5O2
Molecular Weight: 245.242
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 681271-13-6 |
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Molecular Formula | C11H11N5O2 |
Molecular Weight | 245.242 |
IUPAC Name | 4-N-(2-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Standard InChI | InChI=1S/C11H11N5O2/c1-7-4-2-3-5-8(7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Standard InChI Key | QQKCVCNUNJHBNC-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine consists of a pyrimidine ring substituted with:
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A nitro group (-NO₂) at position 5, conferring electron-withdrawing effects and influencing reactivity.
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Amino groups (-NH₂) at positions 4 and 6, enabling hydrogen bonding and participation in nucleophilic reactions .
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An o-tolyl group (2-methylphenyl) at the N4 position, introducing steric hindrance and altering electronic properties compared to meta- or para-substituted analogs .
The molecular formula is C₁₁H₁₁N₅O₂, with a molar mass of 245.24 g/mol .
Table 1: Comparative Structural Features of Tolyl-Substituted Pyrimidines
Property | o-Tolyl Isomer | m-Tolyl Isomer (CAS 610756-86-0) |
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Substituent Position | 2-methylphenyl | 3-methylphenyl |
Molecular Weight | 245.24 g/mol | 245.24 g/mol |
SMILES | CC1=C(C=CC=C1)NC2=NC=NC(=C2N+[O-])N | CC1=CC(=CC=C1)NC2=NC=NC(=C2N+[O-])N |
Key Functional Groups | Nitro, amino, methylphenyl | Nitro, amino, methylphenyl |
Synthesis and Preparation
Proposed Synthetic Routes
While no direct synthesis protocols for the o-tolyl isomer are documented, analogous pyrimidine derivatives are typically synthesized via:
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Nucleophilic Aromatic Substitution: Reacting chloropyrimidines with o-toluidine under basic conditions .
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Condensation Reactions: Utilizing amidines or guanidines with nitro-substituted precursors in polar aprotic solvents.
For example, the m-tolyl analog (CAS 610756-86-0) is synthesized through stepwise amination and nitration, though exact conditions remain proprietary. The o-tolyl variant may require modified reaction temperatures or catalysts to address steric challenges posed by the ortho-methyl group .
Physicochemical Characterization
Solubility and Stability
The nitro and amino groups confer polarity, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with limited solubility in water . The o-tolyl group’s steric bulk may reduce crystallinity compared to meta- or para-isomers, impacting formulation stability .
Table 2: Predicted Physicochemical Properties
Research Challenges and Future Directions
Knowledge Gaps
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Synthetic Optimization: Tailoring routes to overcome steric hindrance in o-tolyl substitution.
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Biological Screening: Prioritizing assays for inflammation, oncology, and infectious disease models.
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Structure-Activity Relationships (SAR): Systematic comparison with m- and p-tolyl isomers to elucidate positional effects.
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